molecular formula C11H13NO3 B1489792 (2E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one CAS No. 1344834-75-8

(2E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B1489792
CAS RN: 1344834-75-8
M. Wt: 207.23 g/mol
InChI Key: GEFLGCXMXKXHNP-ONEGZZNKSA-N
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Description

(2E)-3-(Furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, commonly referred to as FHP, is a chemical compound belonging to the class of heterocyclic compounds. FHP is a highly versatile compound, with a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively in recent years due to its unique properties, and its potential for use in various areas such as drug design, organic synthesis, and material science.

Scientific Research Applications

Photophysical Properties and Solvatochromism

Chalcone derivatives, including variants similar to the compound , exhibit significant photophysical properties, with their absorption and fluorescence characteristics influenced by solvent polarity. These derivatives, such as FNPO, AFPO, and FHPO, demonstrate solvatochromic effects, indicating intramolecular charge transfer (ICT) interactions and a notable difference in dipole moment between ground and excited states. These properties suggest potential applications in materials science, particularly in areas involving light absorption and emission (Kumari et al., 2017).

Novel Compounds from Mangrove-Derived Fungi

New furan derivatives have been isolated from mangrove-derived endophytic fungi, showcasing the potential of these compounds in natural product chemistry and possibly pharmacological applications. These findings emphasize the chemical diversity and potential biological relevance of compounds structurally related to the compound (Chen et al., 2017).

Antibacterial Applications

Pyrazole derivatives synthesized from chalcone-like structures, including those resembling the compound of interest, have shown promising antibacterial properties. Molecular docking studies highlight the potential of these compounds as bioactive agents against bacteria, indicating their relevance in antimicrobial research (Khumar et al., 2018).

Antitumor Agents

Novel bipyrrole derivatives synthesized from chalcone compounds similar to the compound have demonstrated significant antitumor activity. The structural features and activity profiles of these compounds suggest potential applications in cancer research and therapy (Kalmouch et al., 2020).

Antioxidant Agents

Chalcone derivatives with structures related to the compound have been synthesized and shown potential as potent antioxidant agents. Their in vitro antioxidant activity and molecular docking analyses indicate their potential in combating oxidative stress and related diseases (Prabakaran et al., 2021).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-9-5-6-12(8-9)11(14)4-3-10-2-1-7-15-10/h1-4,7,9,13H,5-6,8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFLGCXMXKXHNP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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